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Compound of Interest

Compound Name: TRAP-14

Cat. No.: B165488

A Note on Nomenclature: The term "TRAP-14" is not a standardized designation for a single,
well-characterized protein in major biological databases. Scientific literature more commonly
refers to several distinct proteins and protein complexes with "TRAP" in their names. This guide
will focus on the most extensively researched of these, providing detailed information on their
domains, motifs, and functional pathways. The primary focus will be on the bacterial trp RNA-
binding attenuation protein (TRAP), the eukaryotic Translocon-Associated Protein (TRAP)
complex, and the Plasmodium Thrombospondin-Related Anonymous Protein (TRAP). We will
also briefly touch upon TRAPPC14, a subunit of the Transport Protein Particle complex.

Bacterial trp RNA-binding Attenuation Protein
(TRAP)

The bacterial TRAP is a key regulator of tryptophan biosynthesis and transport in organisms
like Bacillus subtilis. It functions as a tryptophan-activated RNA-binding protein that modulates
gene expression.

Predicted and Characterized Domains and Motifs

The fundamental unit of TRAP is a single polypeptide chain that oligomerizes into a ring-
shaped structure, typically composed of 11 identical subunits.[1][2] Each subunit is comprised
of seven antiparallel beta-sheets.[2] The functional domains and motifs are largely formed by
the interfaces between these subunits.
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Feature

Location

Key Residues

Function

L-Tryptophan Binding
Pocket

Interface between

adjacent subunits

Thr25, Gly27, Ala28,
Thr30, GIn47, Thr49,
Thr52, Ser53

Binds a single L-
tryptophan molecule,
leading to a
conformational
change that activates
RNA binding.[2]

RNA Binding Surface

Outer perimeter of the

protein ring

Glu36, Lys37, Asp39,
Lys56, Argb8

Interacts with
(G/U)AG repeats in
the 5' leader
sequence of the trp
operon mMRNA.[1][2][3]

Inter-subunit Interface

Between adjacent

protomers

Extensive hydrogen
bonds stabilize the
quaternary ring

structure.[2]

Experimental Protocols

Alanine Scanning Mutagenesis to Identify Key Binding Residues:

This technique was employed to identify amino acids critical for the interaction between TRAP
and its inhibitory protein, Anti-TRAP (AT).

o Mutant Library Creation: Site-directed mutagenesis was used to systematically replace

individual amino acid residues in the AT protein with alanine.

o Protein Expression and Purification: Wild-type and mutant AT proteins were expressed in E.

coli and purified.

¢ Binding Affinity Measurement: The affinity of each mutant AT protein for TRAP was

determined using techniques such as surface plasmon resonance (SPR) or isothermal

titration calorimetry (ITC).
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o Data Analysis: A significant decrease in binding affinity for a particular alanine mutant
compared to the wild-type protein indicated that the original residue plays a crucial role in the
interaction. For example, mutations VO2A, 103A, DO6A, and DO7A in Anti-TRAP showed a
greater than 20-fold reduction in affinity for TRAP.[3]

Signaling and Regulatory Pathway

The TRAP regulatory system is a classic example of transcriptional attenuation.
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Caption: Tryptophan-mediated regulation of gene expression by TRAP.

Eukaryotic Translocon-Associated Protein (TRAP)
Complex

The TRAP complex, also known as the signal sequence receptor (SSR) complex, is a
heterotetrameric assembly in the endoplasmic reticulum (ER) membrane. It is associated with
the Sec61 protein translocation channel and is involved in the biogenesis of a subset of
secreted and membrane proteins.
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Predicted and Characterized Domains and Motifs

The TRAP complex consists of four subunits: TRAPa, TRAPB, TRAPy, and TRAPS.

Subunit

Predicted
Domains/Motifs

Key Features

Function

TRAPa (SSR1)

Single
transmembrane

domain, large luminal

Core component,
interacts with other
subunits and

potentially the nascent

TRAPB (SSR2)

domain _ _
polypeptide chain.
Single ) )
Retention motif Structural component,
transmembrane

domain, N-terminal

luminal domain, C-

K(X)KKXX in the C-
terminus for ER

may play a role in

complex assembly

) o localization.[4] and stability.
terminal cytosolic tail
Forms a seven-
transmembrane helix
] bundle with parts of Anchors the TRAP
Multiple
TRAPq, B, and d.[5] complex to the
TRAPYy (SSR3) transmembrane ] )
) Interacts with the ribosome and the
helices )
ribosome (28S rRNA Sec61 translocon.[5]
and rpL38) and
Sec6laly.[5]
Essential for the
Single Contains a disulfide translocation of
transmembrane bridge in the luminal specific substrates;

TRAPS (SSR4)

domain, N-terminal

luminal domain

domain (Cys3 and
Cys34).[4]

mutations can lead to
congenital disorders

of glycosylation.

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis:
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Cryo-EM has been instrumental in elucidating the structure of the TRAP complex in association
with the ribosome and the Sec61 translocon.

e Sample Preparation: Ribosome-nascent chain complexes stalled on mRNA are purified.
These are then incubated with purified and solubilized ER microsomes or reconstituted
proteoliposomes containing the Sec61 and TRAP complexes.

« Vitrification: The sample is applied to an EM grid, blotted, and plunge-frozen in liquid ethane
to embed the complexes in a thin layer of vitreous ice.

o Data Collection: The frozen grids are imaged in a transmission electron microscope at
cryogenic temperatures. Thousands of images of individual particles are collected.

e Image Processing and 3D Reconstruction: The particle images are aligned and classified. A
high-resolution 3D map of the entire supercomplex is computationally reconstructed.

e Model Building: Atomic models of the individual components (ribosome, Sec61, TRAP
subunits) are fitted into the cryo-EM density map to determine their arrangement and
interactions.[5]

Signaling and Functional Pathway

The TRAP complex functions as an accessory component of the co-translational protein
translocation machinery.
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Caption: Role of the TRAP complex in co-translational protein translocation.
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Plasmodium Thrombospondin-Related Anonymous
Protein (TRAP)

TRAP is a Type 1 transmembrane protein essential for the gliding motility and host cell invasion

of Plasmodium sporozoites, the causative agent of malaria.

Predicted and Characterized Domains and Motifs

The extracellular portion of TRAP contains well-defined adhesive domains.
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Domain Abbreviation

Location

Key Features

Function

von Willebrand

N-terminal

Contains a Metal

lon-Dependent

Binds to host cell
receptors, such
as human
platelet-derived

growth factor

) VWA extracellular ) ) receptor 3
factor A domain _ Adhesion Site
region (hPDGFRp).[7]
(MIDAS).[6][7] ]
Required for
sporozoite
motility and
invasion.
Rich in Also required for
Extracellular tryptophan and optimal binding
Thrombospondin SR region, C- cysteine to host cells and
Type 1 Repeat terminal to the residues, forming  essential for
VWA domain a specific 3D motility and
fold. invasion.[6][7]
Likely
Stalk region unstructured,
o between TSR projects the ) )
Proline-rich ) Provides spacing
] - and adhesive o
region ] and flexibility.
transmembrane domains from the
domain parasite surface.
[6]
Spans the Anchors the
Transmembrane ) .
] parasite plasma - protein in the
Domain
membrane membrane.[7]
Links
] extracellular
) ) Interacts with the )
Cytoplasmic C-terminal, _ _ adhesion to the
) CD ) parasite's actin- )
Domain intracellular internal motor

myosin motor.

machinery for

gliding motility.
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Experimental Protocols

Protein-Protein Interaction Analysis using Deletion Constructs:

To determine which domains of TRAP are required for binding to host cell receptors,
researchers use cell lines expressing the receptor and test the binding of different fragments of
the TRAP protein.

o Construct Design: A series of expression vectors are created that encode different portions of
the TRAP protein (e.g., full-length ectodomain, VWA domain only, TSR domain only, VWA-
TSR domains). These are often fused to a tag (e.g., Fc region of 1gG) for purification and
detection.

o Protein Expression and Purification: The constructs are expressed in a suitable system (e.g.,
mammalian HEK293 cells), and the secreted, tagged proteins are purified from the culture
medium.

o Cell-Based Binding Assay: Host cells engineered to express the receptor of interest (e.g.,
hPDGFRp) are incubated with the purified TRAP fragments.

o Detection and Quantification: Binding is detected and quantified using an antibody against
the tag (e.g., anti-Fc) coupled to a fluorescent marker, followed by analysis with flow
cytometry.

o Conclusion: By comparing the binding of different fragments, the domains necessary for the
interaction can be identified. Such experiments have shown that both the VWA and TSR
domains of TRAP are required for optimal binding to hPDGFR[3-expressing cells.[7]

TRAPPC14

TRAPPC14 is designated as subunit 14 of the TRAPP (Transport Protein Particle) complex.
The TRAPP complex is a large, multisubunit protein complex involved in tethering vesicles to
the Golgi apparatus.

Predicted Domains and Motifs

Information on TRAPPC14 is limited compared to the other TRAP proteins. However, database
annotations provide some predictions.
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Feature Database ID Location Function

The specific function
of this domain is not
yet well-characterized,
Pfam: PF15806, ] ) o
TRAPP14_N N-terminal region but it is a conserved
InterPro: IPR055453 . .
domain found in

TRAPPC14 orthologs.
[8]

Glycine-rich regions.

Compositional Bias UniProt: Q8WVR3 87-98, 105-116 5]

Further experimental validation is required to elucidate the precise roles of these predicted
domains and motifs within the context of the larger TRAPP complex and its function in
intracellular trafficking.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Predicted Domains and
Motifs in TRAP Proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165488#predicted-domains-and-motifs-in-trap-14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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